molecular formula C27H25NO6 B4043720 5-(4-(Benzyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

5-(4-(Benzyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

Cat. No.: B4043720
M. Wt: 459.5 g/mol
InChI Key: LXWLTKHIZBNFHN-UHFFFAOYSA-N
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Description

5-(4-(Benzyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C27H25NO6 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[4-(benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is 459.16818752 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Anti-inflammatory and Analgesic Activities : Studies have demonstrated that certain pyrrolopyrrole derivatives exhibit significant anti-inflammatory and analgesic properties. For instance, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their evaluation for anti-inflammatory and analgesic activities have shown promising results. These compounds, including ones with benzoyl substituents, have been identified for their high potency in mouse models and minimal gastrointestinal side effects in rats upon chronic administration. The analgesic and anti-inflammatory potencies of these compounds correlate well with the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).

Organic Synthesis and Structural Studies

  • Synthesis of Novel Heterocyclic Compounds : Research into the reaction of specific furandiones with various reagents has led to the synthesis of novel pyrrole and furan derivatives. For example, the reaction of 5-phenyl-2,3-dihydro-2,3-furandione with ethyl 3-benzylamino-2-butenoate resulted in the creation of ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate, a compound with potential for further pharmacological evaluation. The structure of this pyrrole derivative was confirmed through X-ray analysis, highlighting its relevance in the synthesis of complex organic molecules (Aliev et al., 1995).

Metal Complexes and Coordination Chemistry

  • Synthesis of Metal Complexes : Another area of interest is the synthesis of metal complexes with organic compounds, including pyranone derivatives. For instance, the thermolysis of 5-phenyl-2,3-dihydro-2,3-furandione in specific conditions yields compounds that form complexes with metals such as Cu(II), Co(II), Ni(II), and Zn(II). These complexes have been studied for their structural characteristics and potential applications in materials science and catalysis (Akbas et al., 2008).

Safety and Hazards

For safety and hazard information, it’s best to refer to the product’s Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As for future directions, it would depend on the context in which this compound is being used or studied. This could involve further chemical modifications, biological testing, or industrial applications .

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2-(4-phenylmethoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c29-25(22-9-5-15-33-22)23-24(28(27(31)26(23)30)16-21-8-4-14-32-21)19-10-12-20(13-11-19)34-17-18-6-2-1-3-7-18/h1-3,5-7,9-13,15,21,24,30H,4,8,14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWLTKHIZBNFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(Benzyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 2
5-(4-(Benzyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 3
5-(4-(Benzyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 4
5-(4-(Benzyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 5
5-(4-(Benzyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 6
5-(4-(Benzyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

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